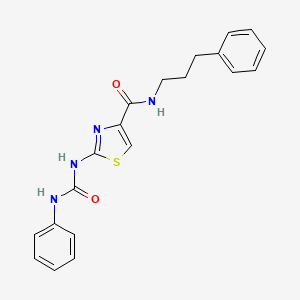

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenylpropyl group, and a phenylureido moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

2-(phenylcarbamoylamino)-N-(3-phenylpropyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-18(21-13-7-10-15-8-3-1-4-9-15)17-14-27-20(23-17)24-19(26)22-16-11-5-2-6-12-16/h1-6,8-9,11-12,14H,7,10,13H2,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTMPIQHNJCGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.

Formation of Phenylureido Moiety: The phenylureido group is introduced by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide: can be compared with other thiazole derivatives, such as:

Uniqueness

- The presence of both the phenylpropyl group and the phenylureido moiety in this compound distinguishes it from other similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential applications.

Biological Activity

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide (CAS No. 955681-43-3) is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2S, with a molecular weight of 382.5 g/mol. The compound features a thiazole ring, a carboxamide group, and phenyl substituents that may contribute to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, thereby modulating signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cell death in certain contexts.

Antifungal Activity

Research has demonstrated that thiazole derivatives exhibit significant antifungal properties. A study on related thiazole compounds revealed that modifications at the para position of the phenyl moiety significantly affect antifungal activity against Candida albicans and Candida parapsilosis. The most active compounds in this series showed MIC values comparable to established antifungal agents like ketoconazole .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. In vitro tests against NIH/3T3 cell lines indicated that certain derivatives of thiazoles exhibited promising cytotoxic effects with IC50 values indicating selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the substituents on the phenyl groups can enhance or diminish its activity. For instance, the presence of electronegative atoms such as fluorine or chlorine at specific positions has been correlated with increased antifungal potency due to enhanced lipophilicity and binding affinity to target enzymes .

Research Findings and Case Studies

A comprehensive analysis of thiazole derivatives has highlighted their potential in drug development:

| Compound | Biological Activity | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| 2d | Antifungal | 148.26 | 1.23 |

| 2e | Antifungal | 187.66 | 1.23 |

| Doxorubicin | Chemotherapeutic agent | >1000 | - |

This table summarizes key findings from various studies that emphasize the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.